2-(4-sulfanyl-1H-pyrazol-1-yl)acetic acid
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Overview
Description
2-(4-sulfanyl-1H-pyrazol-1-yl)acetic acid is a sulfur-containing heterocyclic compound. It features a pyrazole ring substituted with a sulfanyl group at the 4-position and an acetic acid moiety at the 1-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through various methods, including metal-free and solvent-free conditions, green solvents, and multicomponent reactions .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that prioritize efficiency and yield. These methods often utilize homogeneous or heterogeneous catalysts and may employ one-pot processes to streamline the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-sulfanyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the pyrazole ring can produce pyrazolines .
Scientific Research Applications
2-(4-sulfanyl-1H-pyrazol-1-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-sulfanyl-1H-pyrazol-1-yl)acetic acid involves its interaction with various molecular targets and pathways. The sulfanyl group can participate in redox reactions, while the pyrazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole: Similar in structure but contains a thiazole ring instead of an acetic acid moiety.
2-(4-methanesulfonyl-1H-pyrazol-1-yl)acetic acid: Similar but with a methanesulfonyl group instead of a sulfanyl group.
Uniqueness
2-(4-sulfanyl-1H-pyrazol-1-yl)acetic acid is unique due to the presence of both a sulfanyl group and an acetic acid moiety, which confer distinct chemical and biological properties.
Properties
CAS No. |
1565967-53-4 |
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Molecular Formula |
C5H6N2O2S |
Molecular Weight |
158.18 g/mol |
IUPAC Name |
2-(4-sulfanylpyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C5H6N2O2S/c8-5(9)3-7-2-4(10)1-6-7/h1-2,10H,3H2,(H,8,9) |
InChI Key |
NNGKMJGOWGDHCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CC(=O)O)S |
Purity |
91 |
Origin of Product |
United States |
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